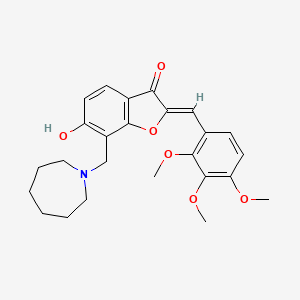
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzofuran core, which is known for its biological activity, and a trimethoxybenzylidene moiety, which can enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Azepan-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using azepane and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to a benzyl group using hydrogenation or other reducing agents.
Substitution: The azepan-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Pharmacological Properties
Benzofuran derivatives are known for a range of biological activities including:
- Anti-inflammatory Effects : Research indicates that compounds with a benzofuran core can significantly reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8). For instance, studies have shown that certain benzofuran derivatives can inhibit NF-κB activity in macrophages, which is crucial in the inflammatory response .
- Antioxidant Activity : Many benzofuran compounds exhibit strong antioxidant properties, which can combat oxidative stress in various biological systems. This activity is particularly relevant in chronic diseases where oxidative damage is a contributing factor .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology. The mechanisms often involve the induction of apoptosis and cell cycle arrest .
3.1. Chronic Inflammatory Disorders
Due to its anti-inflammatory properties, this compound could be developed as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease. Its ability to suppress key inflammatory mediators positions it as a candidate for further clinical studies.
3.2. Cancer Treatment
Given its cytotoxic effects on cancer cells, there is potential for (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one to be explored in cancer therapy. Future research could focus on its efficacy against specific cancer types and its mechanisms of action at the molecular level.
3.3. Neuroprotective Effects
Some studies suggest that benzofuran derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s. This application stems from their ability to modulate oxidative stress and inflammation in neuronal tissues .
Case Studies and Research Findings
作用机制
The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Trimethoxybenzylidene Derivatives: Compounds with similar trimethoxybenzylidene groups but different core structures.
Uniqueness
Structural Features: The combination of the benzofuran core, trimethoxybenzylidene moiety, and azepan-1-ylmethyl group makes this compound unique.
Pharmacological Properties: The specific arrangement of functional groups can enhance its biological activity compared to similar compounds.
属性
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-29-20-11-8-16(23(30-2)25(20)31-3)14-21-22(28)17-9-10-19(27)18(24(17)32-21)15-26-12-6-4-5-7-13-26/h8-11,14,27H,4-7,12-13,15H2,1-3H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVDOOXMWPDGPW-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













